molecular formula C9H10FNO B1447541 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine CAS No. 1267334-42-8

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Cat. No. B1447541
M. Wt: 167.18 g/mol
InChI Key: YWVQRAMUUJKKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a chemical compound with the molecular formula C9H10FNO . It has a molecular weight of 167.18 .


Molecular Structure Analysis

The InChI code for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is 1S/C9H10FNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 . The InChI key is YWVQRAMUUJKKBA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The predicted boiling point of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is 253.8±40.0 °C . The predicted density is 1.172±0.06 g/cm3 . The predicted pKa is 5.78±0.20 .

Scientific Research Applications

Antibacterial Activity

The compound has been identified for its potent antibacterial activity. For instance, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, related to 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, demonstrated significantly potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This activity was enhanced with the introduction of a fluorine atom, which also reduced acute toxicity and convulsion inductive ability (Asahina et al., 2008).

Herbicidal Applications

Compounds derived from benzoxazinones, including those with structures similar to 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, have been studied for their herbicidal properties. Halogenations, particularly fluorination, of these compounds have shown high phytotoxic activities, indicating potential as new leads for herbicide development (Macias et al., 2006).

Synthesis of Fluoroquinolones

Fluoroquinolones, a class of antibiotic agents, are synthesized using key building blocks such as 6-fluoro-2-methyltetrahydroquinoline and 7,8-difluoro-3-methyl-benzoxazine, which are related to 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. These compounds are crucial for the efficient and metal-free synthesis of antibiotics like flumequine and levofloxacin (Rueping et al., 2010).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine can be found on the product link provided by the manufacturer .

properties

IUPAC Name

6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVQRAMUUJKKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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